molecular formula C42H58N8O10 B10846719 Avvypwt

Avvypwt

Cat. No.: B10846719
M. Wt: 835.0 g/mol
InChI Key: JZZWLFSCHMSJQR-XXWLAZNXSA-N
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Description

Its chemical formula is C₄₂H₅₈N₈O₁₀, and it has a molecular weight of 834.97 Da . This compound is known for its biological activity, particularly in the field of neurobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AVVYPWT involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and reducing the risk of human error. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

AVVYPWT can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue in this compound can be oxidized to form N-formylkynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other residues to create analogs of this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Amino acid derivatives with different side chains can be used in the SPPS process to create substituted analogs.

Major Products Formed

    Oxidation: N-formylkynurenine from tryptophan oxidation.

    Reduction: Free thiol groups from disulfide bond reduction.

    Substitution: Various analogs of this compound with modified amino acid residues.

Scientific Research Applications

AVVYPWT has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neural signaling and neuroprotection.

    Medicine: Explored for potential therapeutic applications in neurodegenerative diseases and pain management.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of AVVYPWT involves its interaction with specific receptors in the nervous system. It binds to and activates neuropeptide receptors, leading to the modulation of intracellular signaling pathways. This can result in various physiological effects, such as pain relief, neuroprotection, and modulation of neurotransmitter release. The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

AVVYPWT can be compared with other neuropeptides, such as:

    Substance P: Another neuropeptide involved in pain transmission and inflammation.

    Neuropeptide Y: Involved in regulating appetite and stress responses.

    Endorphins: Peptides that act as natural painkillers and mood enhancers.

Compared to these neuropeptides, this compound is unique in its specific amino acid sequence and its potential therapeutic applications in neurodegenerative diseases and pain management.

Properties

Molecular Formula

C42H58N8O10

Molecular Weight

835.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C42H58N8O10/c1-21(2)33(48-40(57)34(22(3)4)47-36(53)23(5)43)39(56)46-31(18-25-13-15-27(52)16-14-25)41(58)50-17-9-12-32(50)38(55)45-30(37(54)49-35(24(6)51)42(59)60)19-26-20-44-29-11-8-7-10-28(26)29/h7-8,10-11,13-16,20-24,30-35,44,51-52H,9,12,17-19,43H2,1-6H3,(H,45,55)(H,46,56)(H,47,53)(H,48,57)(H,49,54)(H,59,60)/t23-,24+,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

JZZWLFSCHMSJQR-XXWLAZNXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)N

Origin of Product

United States

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